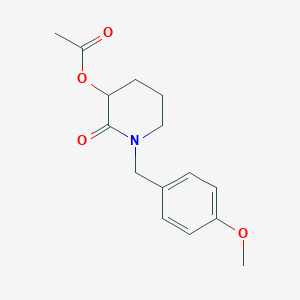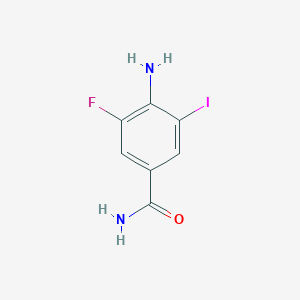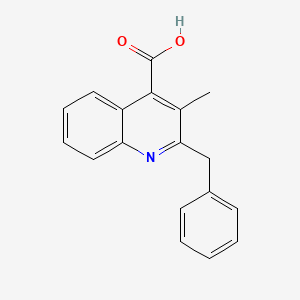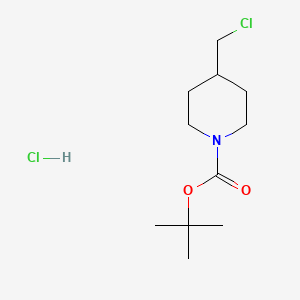
6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one with a chlorinating agent to introduce the chlorine atom at the 6th position. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-chloro-3-oxo-2-(pyridin-3-yl)-4H-chromen-4-one.
Reduction: Formation of 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one or 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-ol.
Substitution: Formation of 6-substituted-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one derivatives.
Applications De Recherche Scientifique
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one can be compared with other chromenone derivatives:
Similar Compounds: 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one, 6-methyl-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one, 6-bromo-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one.
Uniqueness: The presence of the chlorine atom at the 6th position imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming new derivatives with enhanced biological activities.
Propriétés
Numéro CAS |
2481-67-6 |
|---|---|
Formule moléculaire |
C14H8ClNO3 |
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
6-chloro-3-hydroxy-2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C14H8ClNO3/c15-9-3-4-11-10(6-9)12(17)13(18)14(19-11)8-2-1-5-16-7-8/h1-7,18H |
Clé InChI |
WJKGSPGPHGBKRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


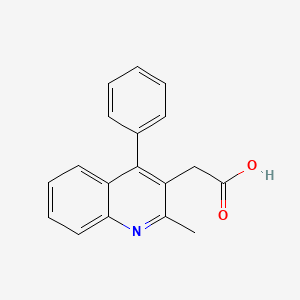
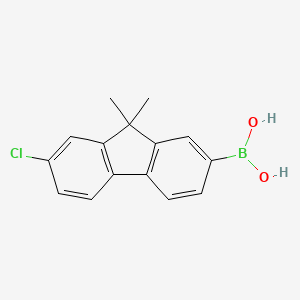
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
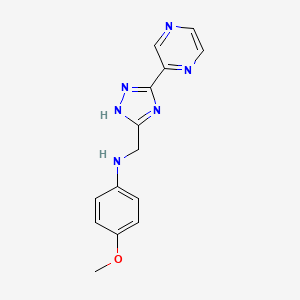


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)
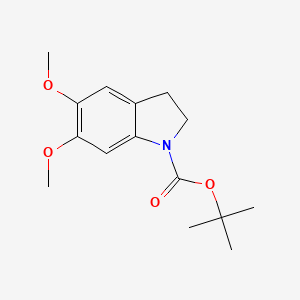
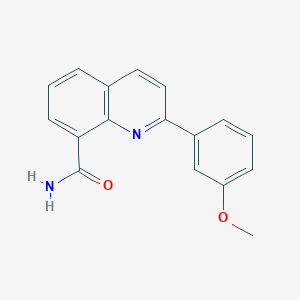
![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
